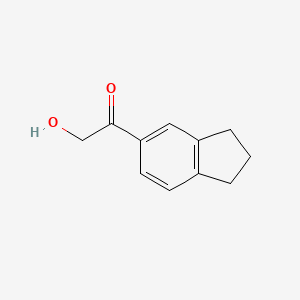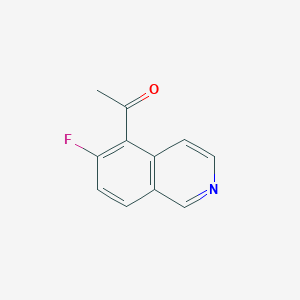
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one is a chemical compound with the molecular formula C11H8FNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position of the isoquinoline ring and an ethanone group at the 1st position makes this compound unique. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one typically involves the fluorination of isoquinoline derivatives. One common method is the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxy-isoquinoline . This intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA synthesis . While the exact mechanism for this compound may vary, it likely involves similar interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one: Another fluorinated isoquinoline derivative with similar properties.
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds are part of the fluoroquinolone family and share structural similarities.
Uniqueness
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position and the ethanone group at the 1st position distinguishes it from other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C11H8FNO |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
1-(6-fluoroisoquinolin-5-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)11-9-4-5-13-6-8(9)2-3-10(11)12/h2-6H,1H3 |
Clave InChI |
MAEXHMDANSWZQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC2=C1C=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


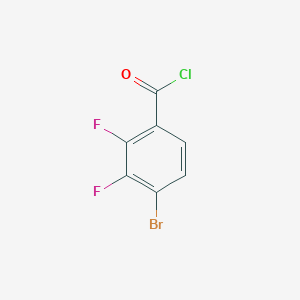
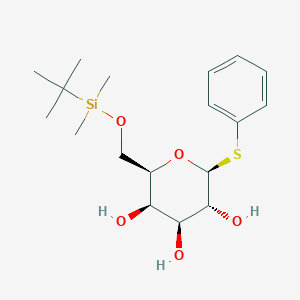
![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
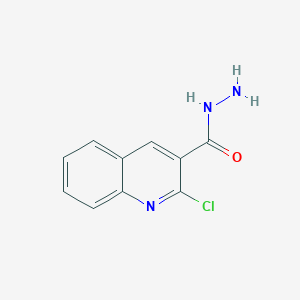
![tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B12847503.png)
![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)



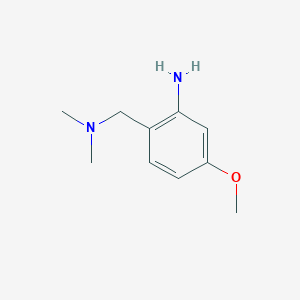
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
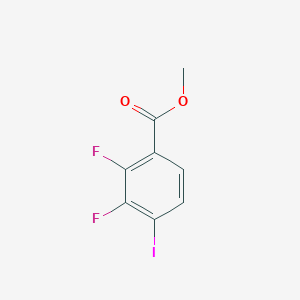
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
